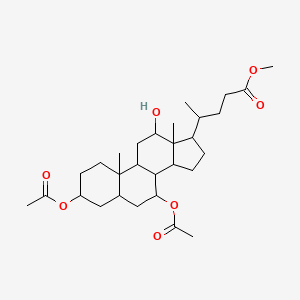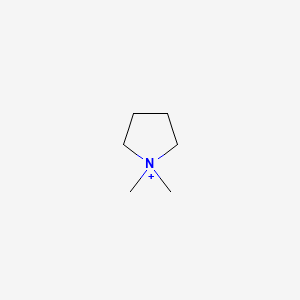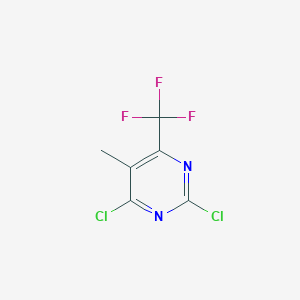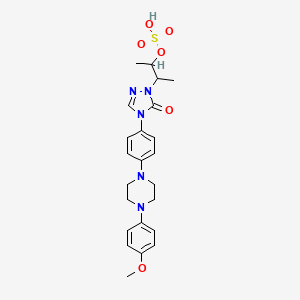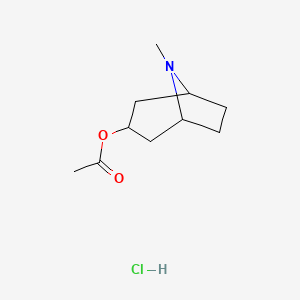
Tropine acetate hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
トロピン酢酸塩塩酸塩は、トロパンアルカロイド類に属する化学化合物です。トロパンアルカロイドは、ナス科植物など、さまざまな植物種に自然に存在する化合物です。これらの化合物は薬理作用で知られており、何世紀にもわたって医療に使用されてきました。特に、トロピン酢酸塩塩酸塩は、構造中に窒素原子を持つ二環式有機化合物であるトロピンの誘導体です。
準備方法
合成経路および反応条件
トロピン酢酸塩塩酸塩の合成は、通常、トロピンを酢酸でエステル化し、その後塩酸塩を形成する手順で実施されます。反応条件には、エステル化プロセスを促進するために触媒として塩酸を使用することがよく含まれます。一般的な手順は以下のとおりです。
エステル化: トロピンは、塩酸の存在下で酢酸と反応させてトロピン酢酸を生成します。
塩酸塩の形成: 得られたトロピン酢酸を次に塩酸で処理して、トロピン酢酸塩塩酸塩を生成します。
工業生産方法
トロピン酢酸塩塩酸塩の工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、大型反応器の使用と、最終生成物の高収率と純度を確保するための反応条件の精密な制御が含まれます。結晶化やクロマトグラフィーなどの高度な精製技術の使用は、所望の品質を達成するために一般的です。
化学反応の分析
反応の種類
トロピン酢酸塩塩酸塩は、次のようなさまざまな化学反応を起こします。
酸化: トロピン酢酸塩塩酸塩は、酸化されて対応するケトンまたはカルボン酸を形成することができます。
還元: 還元反応によって、トロピン酢酸塩塩酸塩は対応するアルコールまたはアミンに変換することができます。
置換: 求核置換反応によって、酢酸基を他の官能基で置換することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム (KMnO₄) や三酸化クロム (CrO₃) があります。
還元: 水素化リチウムアルミニウム (LiAlH₄) や水素化ホウ素ナトリウム (NaBH₄) などの還元剤が使用されます。
置換: 水酸化ナトリウム (NaOH) やさまざまなハロアルカンなどの試薬が、置換反応に使用されます。
生成される主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の試薬や条件によって異なります。たとえば:
酸化: ケトンまたはカルボン酸の生成。
還元: アルコールまたはアミンの生成。
置換: 新しい官能基化トロピン誘導体の生成。
科学研究への応用
トロピン酢酸塩塩酸塩は、次のような科学研究で幅広く使用されています。
化学: さまざまなトロパン誘導体の合成における前駆体として、および有機合成における試薬として使用されます。
生物学: 生物系に対する効果、特に神経伝達物質受容体との相互作用が研究されています。
医学: 抗コリン作用など、その潜在的な治療用途が調査されています。
産業: 医薬品の生産に、および他の化学化合物の合成における中間体として利用されています。
科学的研究の応用
Tropine acetate hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of various tropane derivatives and as a reagent in organic synthesis.
Biology: Studied for its effects on biological systems, particularly its interactions with neurotransmitter receptors.
Medicine: Investigated for its potential therapeutic uses, including its anticholinergic properties.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in the synthesis of other chemical compounds.
作用機序
トロピン酢酸塩塩酸塩の作用機序は、ムスカリン性アセチルコリン受容体との相互作用に関係しています。抗コリン作用薬として、この受容体における神経伝達物質であるアセチルコリンの作用を阻害します。この阻害は、唾液や粘液の分泌減少、平滑筋の弛緩、瞳孔の拡張など、さまざまな生理学的効果をもたらします。分子標的には、中枢および末梢神経系のムスカリン性受容体が含まれます。
類似の化合物との比較
類似の化合物
アトロピン: 同様の抗コリン作用を有する別のトロパンアルカロイドです。
スコポラミン: 乗り物酔いや吐き気を治療するために使用されていることで知られています。
コカイン: 異なる薬理学的プロファイルを持ちますが、同様の構造的特徴を持つ興奮剤です。
独自性
トロピン酢酸塩塩酸塩は、酢酸との特定のエステル化によってユニークであり、異なる化学的および薬理学的特性を与えています。臨床設定でより一般的に使用されているアトロピンやスコポラミンとは異なり、トロピン酢酸塩塩酸塩は主に研究や産業用途で使用されています。
類似化合物との比較
Similar Compounds
Atropine: Another tropane alkaloid with similar anticholinergic properties.
Scopolamine: Known for its use in treating motion sickness and nausea.
Cocaine: A stimulant with a different pharmacological profile but similar structural features.
Uniqueness
Tropine acetate hydrochloride is unique in its specific esterification with acetic acid, which imparts distinct chemical and pharmacological properties. Unlike atropine and scopolamine, which are more commonly used in clinical settings, this compound is primarily used in research and industrial applications.
特性
CAS番号 |
25129-25-3 |
|---|---|
分子式 |
C10H18ClNO2 |
分子量 |
219.71 g/mol |
IUPAC名 |
(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) acetate;hydrochloride |
InChI |
InChI=1S/C10H17NO2.ClH/c1-7(12)13-10-5-8-3-4-9(6-10)11(8)2;/h8-10H,3-6H2,1-2H3;1H |
InChIキー |
ZGVUNVOYBBLNBW-UHFFFAOYSA-N |
正規SMILES |
CC(=O)OC1CC2CCC(C1)N2C.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-[(7-acetamido-1,2,10-trimethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-3-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12292607.png)
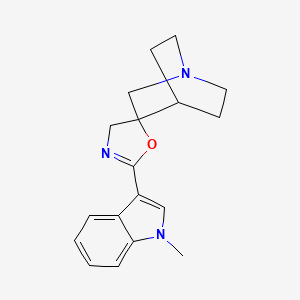
![Methyl 2-amino-6-[(2-ethoxy-2-oxoethyl)amino]hexanoate](/img/structure/B12292609.png)
![2-(6,9-Difluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl)-2-oxoacetaldehyde](/img/structure/B12292614.png)

![(5E)-8-[4-(2-butoxyethoxy)phenyl]-1-(2-methylpropyl)-N-[4-[(3-propylimidazol-4-yl)methylsulfonyl]phenyl]-3,4-dihydro-2H-1-benzazocine-5-carboxamide](/img/structure/B12292623.png)
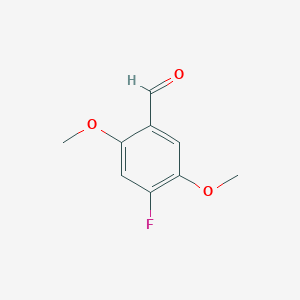
![(2Z)-3,3-dimethyl-1-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethyl]-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indole;chloride](/img/structure/B12292648.png)
